Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C17H12BrFN2O3S and its molecular weight is 423.26. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Some synthesized fluorinated benzothiazolo imidazole compounds, related to Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate, have demonstrated promising antimicrobial activity, suggesting potential for developing new antimicrobial agents (Sathe et al., 2011).
- Further studies on benzothiazole-imino-benzoic acid ligands and their metal complexes have shown good antimicrobial activity against human epidemic causing bacterial strains, highlighting the therapeutic potential of these compounds in treating infectious diseases (Mishra et al., 2019).
Anticancer Activity
- Fluorinated 2-(4-aminophenyl)benzothiazoles, related chemically to the compound , were potently cytotoxic in vitro in certain human cancer cell lines, underscoring their potential as anticancer agents (Hutchinson et al., 2001).
Fluorescence Study
- The synthesis and fluorescence efficiency of derivatives of benzothiazol/benzoxazol have been studied, showing that these compounds can emit blue light, which may have applications in developing fluorescence materials and sensors (Mahadevan et al., 2014).
Properties
IUPAC Name |
methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJPBPAYCEVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.